2-(4-chlorophenyl)-1-ethyl-1H-indole
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Overview
Description
2-(4-chlorophenyl)-1-ethyl-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 4-chlorophenyl group attached to the second position of the indole ring and an ethyl group attached to the nitrogen atom. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with ethyl isocyanide in the presence of a base, followed by cyclization to form the indole ring . Another method involves the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with ethyl isocyanide under microwave irradiation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by column chromatography and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted indoles .
Scientific Research Applications
2-(4-chlorophenyl)-1-ethyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological pathways and exerting its effects. For example, it may interact with enzymes involved in oxidative phosphorylation, leading to disruption of ATP production and cellular effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-chlorophenyl)-1-ethyl-1H-indole include other indole derivatives such as:
- 2-(4-bromophenyl)-1-ethyl-1H-indole
- 2-(4-methylphenyl)-1-ethyl-1H-indole
- 2-(4-fluorophenyl)-1-ethyl-1H-indole .
Uniqueness
What sets this compound apart from its similar compounds is the presence of the chlorine atom in the 4-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its applications and effects .
Properties
CAS No. |
131197-07-4 |
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Molecular Formula |
C16H14ClN |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-ethylindole |
InChI |
InChI=1S/C16H14ClN/c1-2-18-15-6-4-3-5-13(15)11-16(18)12-7-9-14(17)10-8-12/h3-11H,2H2,1H3 |
InChI Key |
RDGJHACBRDMTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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